2-(4-Bromophenyl)-4,5-dichlorothiazole
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Overview
Description
2-(4-Bromophenyl)-4,5-dichlorothiazole is a heterocyclic compound that contains a thiazole ring substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4,5-dichlorothiazole typically involves the reaction of 4-bromobenzaldehyde with thioamide derivatives under specific conditions. One common method is the cyclization of 4-bromobenzaldehyde with thiourea in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4,5-dichlorothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(4-Bromophenyl)-4,5-dichlorothiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4,5-dichlorothiazole involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it interferes with cellular signaling pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific derivative and application .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Another bromine-substituted compound with different applications in organic synthesis and medicinal chemistry.
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure and exhibit various biological activities.
Uniqueness
2-(4-Bromophenyl)-4,5-dichlorothiazole is unique due to the presence of both bromine and chlorine atoms on the thiazole ring, which imparts distinct chemical reactivity and biological activity. This combination of substituents allows for versatile modifications and applications in different fields .
Properties
Molecular Formula |
C9H4BrCl2NS |
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Molecular Weight |
309.01 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4,5-dichloro-1,3-thiazole |
InChI |
InChI=1S/C9H4BrCl2NS/c10-6-3-1-5(2-4-6)9-13-7(11)8(12)14-9/h1-4H |
InChI Key |
TYZGNYJLDAQWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(S2)Cl)Cl)Br |
Origin of Product |
United States |
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